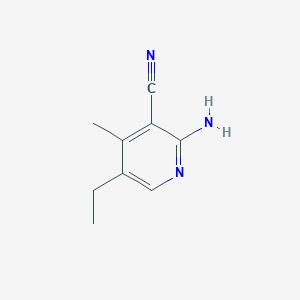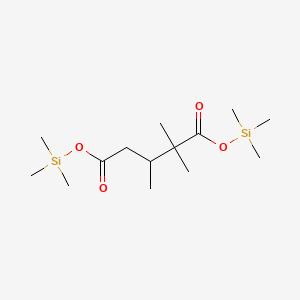![molecular formula C9H5NO2 B13800948 Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
Furo[2,3-g]-1,2-benzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-g]-1,2-benzisoxazole(9CI): is a heterocyclic compound that contains a fused ring system composed of a furan ring and a benzisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-g]-1,2-benzisoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound(9CI) may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-g]-1,2-benzisoxazole(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzisoxazole ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
Furo[2,3-g]-1,2-benzisoxazole(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Furo[2,3-g]-1,2-benzisoxazole(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine: Another fused heterocyclic compound with similar structural features.
Furo[2,3-b]quinoxaline: Known for its biological activities and synthetic versatility.
Furo[2,3-c]pyrazole: Studied for its diverse pharmacological properties.
Uniqueness: Furo[2,3-g]-1,2-benzisoxazole(9CI) is unique due to its specific ring fusion pattern and the presence of both furan and benzisoxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5NO2 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
furo[2,3-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-8-7(3-4-11-8)9-6(1)5-10-12-9/h1-5H |
InChI Key |
AQZWXSMYCPLRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1C=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


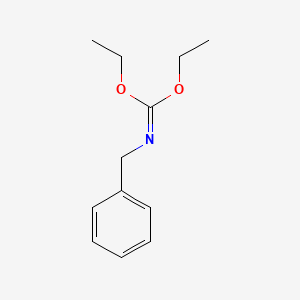
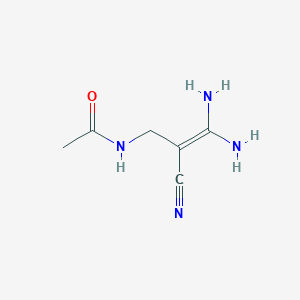
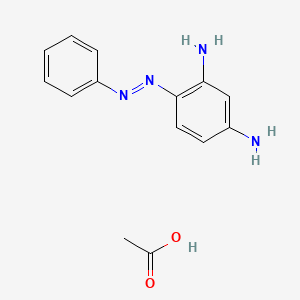

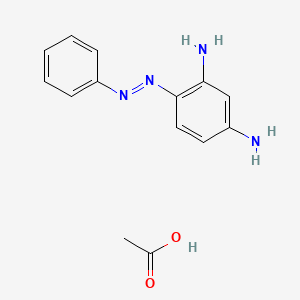
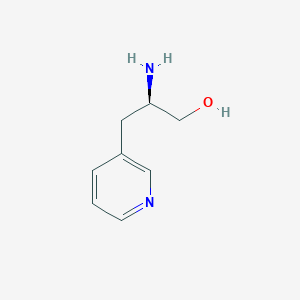
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
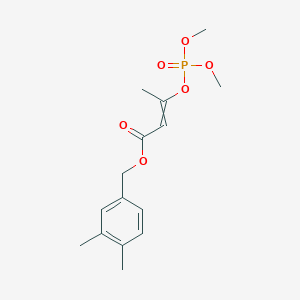
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)
